molecular formula C10H8N2O2 B2484946 8-Methylcinnoline-3-carboxylic acid CAS No. 1146294-36-1

8-Methylcinnoline-3-carboxylic acid

Cat. No.: B2484946
CAS No.: 1146294-36-1
M. Wt: 188.186
InChI Key: NGXBNUBKGNITKG-UHFFFAOYSA-N
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Description

8-Methylcinnoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the cinnoline family This compound is characterized by a cinnoline ring system with a carboxylic acid group at the 3-position and a methyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methylcinnoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the cinnoline ring, followed by functionalization to introduce the carboxylic acid and methyl groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 8-Methylcinnoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

8-Methylcinnoline-3-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with therapeutic potential.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

  • 8-Methoxycoumarin-3-carboxylic acid
  • 8-Hydroxyquinoline-3-carboxylic acid
  • Quinoline-3-carboxylic acid

Comparison: 8-Methylcinnoline-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the cinnoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the methyl group can influence the compound’s lipophilicity and binding affinity to molecular targets, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Properties

IUPAC Name

8-methylcinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-3-2-4-7-5-8(10(13)14)11-12-9(6)7/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXBNUBKGNITKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146294-36-1
Record name 8-methylcinnoline-3-carboxylic acid
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